molecular formula C11H16BrN3O2 B15278485 tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate CAS No. 2167422-73-1

tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate

Cat. No.: B15278485
CAS No.: 2167422-73-1
M. Wt: 302.17 g/mol
InChI Key: BXKMLRNDHQRLDZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate is a heterocyclic compound that has garnered attention in the field of synthetic chemistry due to its unique structure and potential applications. This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the preparation might include the use of tert-butyl esters and bromination reactions to introduce the bromo group at the desired position .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse functionalization .

Properties

CAS No.

2167422-73-1

Molecular Formula

C11H16BrN3O2

Molecular Weight

302.17 g/mol

IUPAC Name

tert-butyl 3-bromo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-6-4-5-14-8(12)7-13-9(14)15/h7H,4-6H2,1-3H3

InChI Key

BXKMLRNDHQRLDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=NC=C2Br

Origin of Product

United States

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